4,8-dioctoxythieno[2,3-f][1]benzothiole
Overview
Description
Mechanism of Action
Target of Action
4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is primarily used in the field of organic electronics, particularly in the development of organic solar cells . Its primary targets are the electron-donating and electron-accepting components of these devices .
Mode of Action
This compound acts as an electron-donating monomer in the donor-acceptor (D-A) backbone of organic solar cells . It interacts with its targets by facilitating the transfer of electrons, which is a crucial step in the conversion of solar energy into electrical energy .
Biochemical Pathways
The affected pathway is the energy conversion process in organic solar cells. The introduction of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene into the D-A backbone of these cells can enhance their photo-electronic properties , leading to improved efficiency in the conversion of solar energy into electrical energy .
Pharmacokinetics
Its properties relevant to its use in organic solar cells, such as its electron-donating ability and stability, are crucial for its function .
Result of Action
The introduction of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene into the D-A backbone of organic solar cells can result in enhanced photo-electronic properties . This can lead to improved efficiency in the conversion of solar energy into electrical energy .
Action Environment
Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene. For instance, its storage temperature is recommended to be between 28°C . Furthermore, the efficiency of energy conversion in organic solar cells can be affected by the intensity of the incident solar light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-dioctoxythieno2,3-fbenzothiole typically involves the following steps:
- Formation of the Thieno 2,3-fbenzothiole Core : This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzenethiol with aldehydes or ketones under acidic conditions .
- Introduction of Octyloxy Groups : The octyloxy groups are introduced via nucleophilic substitution reactions. For example, the reaction of the thieno2,3-fbenzothiole core with octyl bromide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production methods for 4,8-dioctoxythieno2,3-fbenzothiole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dioctoxythieno2,3-fbenzothiole undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones .
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiols or other reduced forms .
- Substitution : Nucleophilic substitution reactions can introduce different functional groups at the octyloxy positions .
- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction : Lithium aluminum hydride.
- Substitution : Octyl bromide, potassium carbonate.
- Oxidation : Sulfoxides, sulfones.
- Reduction : Thiols.
- Substitution : Various substituted thieno2,3-fbenzothioles .
Scientific Research Applications
4,8-Dioctoxythieno2,3-fbenzothiole has several scientific research applications:
- Organic Electronics : It is used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Materials Science : The compound is studied for its potential use in the fabrication of thin films and nanostructures with unique electronic properties .
- Biological Research : It is investigated for its potential biological activities, including antimicrobial and anticancer properties .
- Industrial Applications : The compound is used in the production of advanced materials with specific electronic and optical properties .
Comparison with Similar Compounds
4,8-Dioctoxythieno2,3-fbenzothiole can be compared with other similar compounds such as:
- 4,8-Dioctyloxybenzo[1,2-b:4,5-b’]dithiophene : This compound has a similar structure but with a benzo[1,2-b:4,5-b’]dithiophene core instead of a thieno2,3-fbenzothiole core .
- 4,8-Dioctyloxybenzo[1,2-b:3,4-b]dithiophene : Another similar compound with a benzo[1,2-b:3,4-b]dithiophene core .
Uniqueness: The uniqueness of 4,8-dioctoxythieno2,3-fbenzothiole lies in its specific electronic properties and structural features, which make it suitable for specialized applications in organic electronics and materials science .
Properties
IUPAC Name |
4,8-dioctoxythieno[2,3-f][1]benzothiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2S2/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGUMOETOXOHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729052 | |
Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098102-94-3 | |
Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b′]dithiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098102-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene a desirable material for organic solar cell applications?
A1: 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene, often incorporated into polymers like PTB1 and PTB7, exhibits several properties beneficial for organic solar cells:
- Electron-donating properties: This compound typically acts as an electron donor in organic solar cell blends. [, ]
- Tunable energy levels: The energy levels of 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers can be modified by copolymerization with different acceptor units, influencing the bandgap and ultimately impacting the solar cell's open-circuit voltage (Voc). []
- Film-forming capabilities: When incorporated into polymers, it enables the formation of thin films necessary for device fabrication. [, ]
Q2: How does the size of quantum dots used in conjunction with 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers affect solar cell performance?
A2: Research shows that smaller PbS quantum dots (QDs) blended with PTB1, a polymer containing 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene, result in higher photocurrent and charge transfer yields compared to larger QDs. This is attributed to the potential bulk heterojunction (BHJ) behavior of the blend, where smaller QDs facilitate more efficient charge separation at the polymer/QD interface. []
Q3: How does surface chemistry modification of quantum dots impact their interaction with 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers in solar cells?
A3: Ligand exchange on PbS quantum dots significantly influences their interaction with PTB1, a 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-containing polymer, impacting the performance of hybrid solar cells. Different ligands, like organic thiols, carboxylic acids, or inorganic halides, affect the open-circuit voltage (VOC) and fill factor (FF) of the device. This suggests that ligand choice influences charge generation and recombination dynamics at the polymer/QD interface. []
Q4: What strategies exist to improve the efficiency of organic solar cells utilizing 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers?
A4: Several approaches have been explored to enhance the performance of such solar cells:
- Polymer blend aging: Storing the dissolved blend of PTB1 and [, ]-phenyl-C61-butyric acid methyl ester (PCBM) before device fabrication enhances microphase separation and interpenetrating network formation, leading to improved short-circuit current and overall efficiency. []
- Cathode modification: Utilizing a 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based conjugated polyelectrolyte as a cathode interlayer can effectively tune the work function of ITO, resulting in significantly increased open-circuit voltage (VOC) and power conversion efficiencies (PCEs) in devices using P3HT:PCBM blends. []
Q5: What are the long-term stability concerns regarding 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-based polymers in device applications?
A5: Studies reveal that polymers like PTB1 and PTB7 are susceptible to degradation in air, impacting their long-term performance in devices. The degradation is more pronounced in metal-semiconductor-metal (MSM) structures compared to metal-insulator-semiconductor (MIS) structures, highlighting the importance of protective layers in device fabrication. []
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